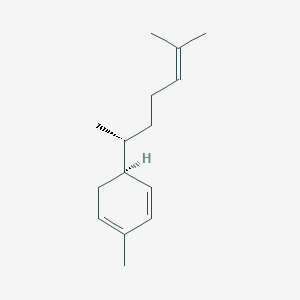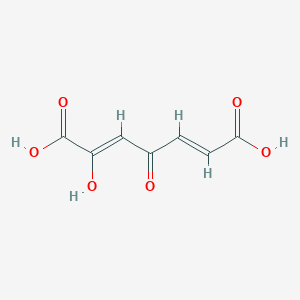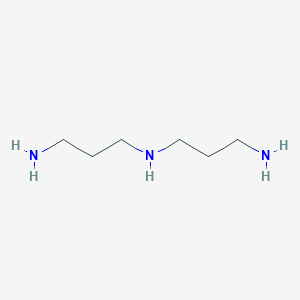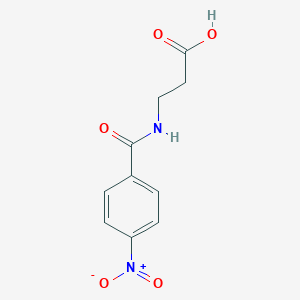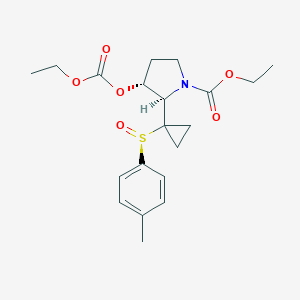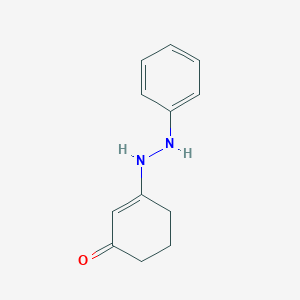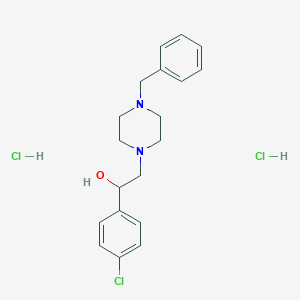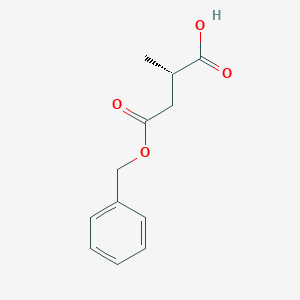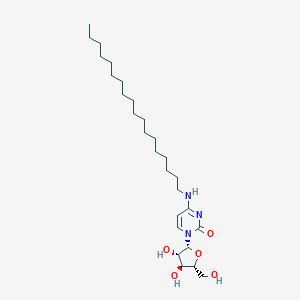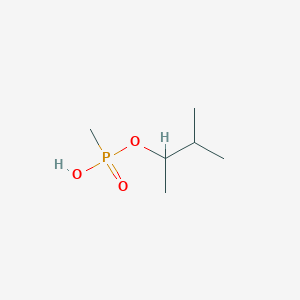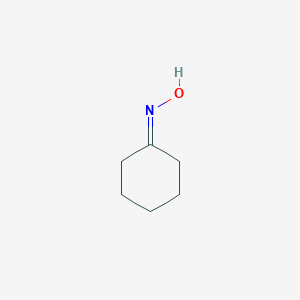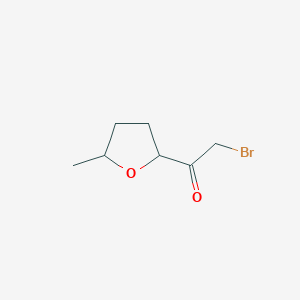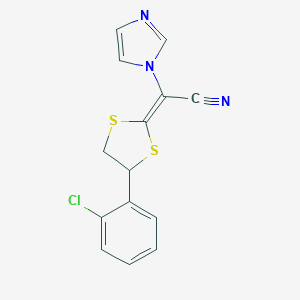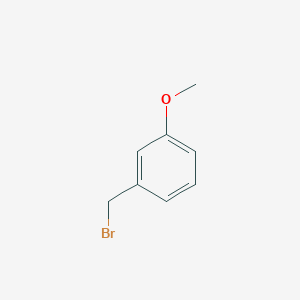
3-Methoxybenzyl bromide
Vue d'ensemble
Description
3-Methoxybenzyl bromide is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2-hydroxy-5-nitrobenzyl bromide, p-methoxybenzyl bromide, and other methoxybenzyl derivatives are mentioned, which can provide insights into the chemistry of methoxybenzyl bromides in general. These compounds are often used as intermediates in organic synthesis, including the protection of functional groups in complex molecule synthesis and as building blocks for various chemical reactions .
Synthesis Analysis
The synthesis of methoxybenzyl bromides can be achieved through various methods. One approach involves the photochemical benzylic bromination using BrCCl3, which has been shown to be compatible with electron-rich aromatic substrates. This method has been applied to generate p-methoxybenzyl bromide for PMB protection in a pharmaceutically relevant intermediate, demonstrating high yields and efficiency in continuous flow . Another approach for synthesizing methoxybenzyl derivatives involves the solvent-free reduction of p-anisaldehyde followed by treatment with PBr3 to yield 4-methoxybenzyl bromide10.
Molecular Structure Analysis
The molecular structure of methoxybenzyl bromides can be complex and varies depending on the substitution pattern on the aromatic ring. For instance, the structural properties of 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide have been determined using powder X-ray diffraction data, revealing significant differences despite the presence/absence of only one methoxy group . Additionally, the crystal structure of related compounds such as 3-bromo-N'-(2-methoxybenzylidene)benzohydrazide has been elucidated, providing insights into the molecular configurations and intermolecular interactions .
Chemical Reactions Analysis
Methoxybenzyl bromides participate in various chemical reactions due to their reactivity. For example, they can be used in the synthesis of oligoribonucleotides as protecting groups for the 2'-hydroxyl group of adenosine . They also react with piperazine-2,5-diones to form substituted piperazine derivatives . The reactivity of these compounds can be influenced by the presence of electron-donating methoxy groups, which can stabilize the benzylic cation intermediate during reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzyl bromides are influenced by their molecular structure. For example, the presence of methoxy groups can affect the hydrophobicity and spectral properties of the compounds. The 2-hydroxy-5-nitrobenzyl moiety, a related structure, has been shown to form complexes with amino acid esters, and the spectral shifts of these complexes can be correlated with the hydrophobicity of the amino acid side chains . The solubility, melting point, and boiling point of methoxybenzyl bromides can vary depending on the number and position of methoxy groups on the aromatic ring.
Applications De Recherche Scientifique
-
Diastereoselective Alkylation of Vicinal Dianions of Chiral Succinic Acid Derivatives
-
Photochemical Benzylic Bromination in Continuous Flow
- Application : 3-Methoxybenzyl bromide is used in photochemical benzylic bromination in continuous flow . This process involves the bromination of benzylic positions in aromatic compounds, which is a key step in many synthetic procedures.
- Method : The bromination is carried out in a continuous flow reactor, with 3-Methoxybenzyl bromide serving as the bromine source . The reaction is initiated by the photolysis of the Br-Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .
- Results : The use of 3-Methoxybenzyl bromide in this reaction allows for compatibility with electron-rich aromatic substrates . This method was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
Safety And Hazards
3-Methoxybenzyl bromide is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist. In case of contact, immediate medical attention is required .
Relevant Papers A paper titled “Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection” discusses the use of 3-Methoxybenzyl bromide in continuous flow, revealing compatibility with electron-rich aromatic substrates .
Propriétés
IUPAC Name |
1-(bromomethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSOJQDNSNJIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398969 | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzyl bromide | |
CAS RN |
874-98-6 | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



